Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S/c1-14-8-4-7-5-11(12(13)16-3)17-10(7)6-9(8)15-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPWUYCMLYIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501228 | |
| Record name | Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-99-8 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5,6-dimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35212-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes
Several established synthetic strategies have been reported for preparing 5,6-disubstituted benzothiophene-2-carboxylates, including methyl 5,6-dimethoxybenzothiophene-2-carboxylate:
Cyclization of 3,4-Dialkoxyphenylpropiolic Acid Chloride:
This method involves the preparation of a 3,4-dimethoxyphenylpropiolic acid chloride intermediate, which upon cyclization forms the benzothiophene ring system. The cyclization is typically induced by reagents such as thionyl chloride, facilitating ring closure and formation of the benzothiophene core with the desired substitution pattern.Reaction of 4,5-Dialkoxy-2-nitrobenzaldehyde with Methyl Thioglycolate:
This pathway generates methyl esters of benzothiophene carboxylates through the condensation of dialkoxy-nitrobenzaldehydes with methyl thioglycolate, followed by hydrolysis and further transformations to yield the target compound.Condensation of 4,5-Alkoxy-2-mercaptobenzaldehyde with Haloacetic Acid:
The condensation reaction followed by cyclization forms the benzothiophene ring. This method was originally described by Bew and Clemo and allows for the introduction of methoxy groups at the 5 and 6 positions.Cyclization of 9-(3,4-disubstituted-phenyl)-α-mercaptoacrylic Acid:
This approach involves the cyclization of mercaptoacrylic acid derivatives bearing 3,4-disubstituted phenyl groups, which leads to the formation of the benzothiophene skeleton with methoxy substituents.
Esterification and Demethylation Steps
Esterification:
The carboxylic acid group at the 2-position can be converted to the methyl ester by standard esterification methods, such as treatment with methanol in the presence of acid catalysts. This step is essential for obtaining the methyl ester derivative from the corresponding carboxylic acid.Demethylation of Dialkoxybenzothiophenes:
When starting from dimethoxybenzothiophene intermediates, selective demethylation can be performed to modify the substitution pattern. A notable method involves the use of 2-methyl-5-tert-butylbenzenethiol in the presence of a Lewis acid catalyst such as aluminum chloride. This process efficiently removes methyl groups from methoxy substituents under controlled conditions, often immediately following acylation steps to maximize yield and purity.
Reaction Conditions and Catalysts
Acylation:
The acylation of dimethoxybenzothiophenes is typically rapid, with reaction times ranging from 15 minutes to a few hours. Lower temperatures require longer reaction times but may improve selectivity. The acylated intermediate can be isolated or directly subjected to demethylation.Lewis Acid Catalysis:
Aluminum chloride is the preferred Lewis acid for demethylation, generally used in 1 to 10 equivalents relative to the dialkoxy compound, with about 6 equivalents being optimal. The catalyst complex can be decomposed by dilute hydrochloric acid to isolate the product as a hydrochloride salt.
Purification and Isolation
- After synthesis, the crude this compound is typically purified by recrystallization. Hot methanol or ethyl acetate are common solvents used for slurry and recrystallization processes. Further washing with hexane and drying under vacuum at moderate temperatures (e.g., 40 °C) yields the purified compound with high melting points (e.g., 187–190.5 °C) indicating good purity.
Summary Table of Preparation Methods
Detailed Research Findings
The acylation step is efficient and rapid, with optimal reaction times of 15 minutes to a few hours, balancing yield and reaction control. Lower temperatures slow the reaction but may enhance selectivity.
The demethylation procedure using 2-methyl-5-t-butylbenzenethiol and aluminum chloride provides a mild and selective route to remove methyl groups from methoxy substituents without degrading the benzothiophene core. This method is preferred over harsher conditions such as boron tribromide or methanesulfonic acid/methionine mixtures due to better control and yield.
The esterification and hydrolysis steps are well-established and allow for flexible modification of the carboxylate group, enabling the synthesis of various derivatives for pharmaceutical evaluation.
Purification by recrystallization from solvents like ethyl acetate and methanol ensures the isolation of high-purity this compound, which is critical for subsequent pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in the development of new materials and pharmaceuticals. The compound can undergo various chemical reactions, including:
- Oxidation : Leading to sulfoxides or sulfones.
- Reduction : Converting ester groups to alcohols.
- Substitution : Allowing for the introduction of different functional groups under appropriate conditions.
Table 1: Chemical Reactions of this compound
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides/Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Alcohols | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various derivatives | Strong nucleophiles/electrophiles |
Biological Applications
Antimicrobial and Anticancer Properties:
Research indicates that derivatives of this compound exhibit potential biological activities. Studies focus on its antimicrobial and anticancer properties, which may be attributed to its ability to interact with various molecular targets such as enzymes or receptors .
Pharmaceutical Development:
The compound has been investigated for its therapeutic potential in treating various diseases. Its derivatives have shown promise as phosphodiesterase inhibitors, which can provide bronchodilation effects beneficial for asthma treatment without the adverse effects associated with traditional medications like theophylline .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is employed as an intermediate in the synthesis of other valuable compounds. Its unique structure allows it to be used in creating specialty chemicals that have applications across different sectors .
Case Studies and Research Findings
-
Electrochemical Studies :
Research utilizing cyclic voltammetry has demonstrated the electrochemical behavior of benzothiophene derivatives, including this compound. These studies provide insights into reaction mechanisms and product formation under varying conditions . -
Pharmaceutical Formulations :
A patent describes formulations containing benzothiophene derivatives as antiasthmatic agents. The research highlights the effectiveness of these compounds in producing bronchodilation while minimizing side effects compared to conventional treatments . -
Synthetic Utility :
A recent study showcased a one-pot transformation method involving nitroethane and various aldehydes leading to the synthesis of oxadiazoles from benzothiophene derivatives. This demonstrates the versatility and utility of this compound in synthetic chemistry .
Mechanism of Action
The mechanism of action of Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely, but often include modulation of cellular signaling pathways, inhibition of enzyme activity, or interaction with DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituent positions, ester groups, or additional functional moieties. Key comparisons include:
Table 1: Structural and Molecular Comparison
Notes:
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ethyl 4,6-dimethoxybenzothiophene-2-carboxylate) generally exhibit higher lipophilicity, impacting pharmacokinetic properties in drug design .
- Substituent Position : The 5,6-dimethoxy configuration in the target compound introduces steric and electronic effects distinct from analogs like the 4-methoxy derivative, influencing reactivity in coupling reactions .
Commercial Availability and Pricing
CymitQuimica’s 2025 pricing for this compound is competitive compared to analogs (Table 2):
Table 2: Pricing Comparison (CymitQuimica, 2025)
| Compound Name | 1g Price (€) | 5g Price (€) | 25g Price (€) |
|---|---|---|---|
| This compound | 53.00 | 102.00 | 351.00 |
| 6-Methoxy-1H-indole-2-carbaldehyde | 157.00 | 1,560.00 | N/A |
| 4-Aminoisoxazole hydrochloride | 224.00 | 688.00 | 2,264.00 |
Insights :
- The target compound is more cost-effective than indole or isoxazole derivatives, making it preferable for large-scale synthesis.
Research Findings and Implications
- Synthetic Flexibility: The 5,6-dimethoxy configuration enhances electron density on the benzothiophene ring, facilitating electrophilic substitution reactions compared to monosubstituted analogs .
- Thermal Stability: Methyl esters of benzothiophenes generally exhibit higher thermal stability than ethyl esters, as noted in studies on methyl salicylate and related VOCs .
Biological Activity
Methyl 5,6-dimethoxybenzothiophene-2-carboxylate (CAS# 35212-99-8) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its benzothiophene core, which is known for various biological activities. The presence of methoxy groups at positions 5 and 6 enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14O4S |
| Molecular Weight | 250.30 g/mol |
| Log P (octanol-water partition coefficient) | 2.34 |
| Solubility | Moderate in organic solvents |
Research indicates that this compound exhibits phosphodiesterase (PDE) inhibitory activity , which is crucial for various therapeutic effects, particularly in respiratory diseases. PDE inhibitors are known to enhance intracellular cAMP levels, leading to bronchodilation and anti-inflammatory effects.
Case Study: Antiasthmatic Activity
A significant study demonstrated the compound's efficacy as an antiasthmatic agent. In preclinical models, it was shown to reduce airway resistance and improve lung function by inhibiting PDE activity, thus supporting its potential use in treating asthma and other chronic obstructive pulmonary diseases (COPD) .
Biological Activities
- Antiinflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by modulating cytokine release and reducing oxidative stress markers.
- Analgesic Properties : Preliminary studies suggest that derivatives of this compound may possess analgesic effects, potentially through central nervous system pathways .
- Anticancer Potential : There is emerging evidence that compounds in this class may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Table 2: Summary of Biological Activities
Safety and Toxicity
While this compound shows promising biological activities, safety assessments are crucial. Current data suggests a favorable safety profile with low toxicity in preliminary studies; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.
Q & A
Basic: What are the key synthetic routes for Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization of benzothiophene precursors. For example:
- Cyclization: A substituted benzene ring is fused with a thiophene moiety using catalysts like NaH in THF under reflux (observed in analogous syntheses of benzothiophene derivatives) .
- Esterification: Methanol is used to introduce the methyl ester group at the 2-position, often requiring anhydrous conditions to prevent hydrolysis .
Optimization Strategies:
- Temperature Control: Reactions are performed at 0°C to room temperature to minimize side products (e.g., during NaH-mediated steps) .
- Solvent Selection: Dry THF or CH₂Cl₂ ensures compatibility with moisture-sensitive reagents .
- Purification: Reverse-phase HPLC with methanol-water gradients (30% → 100%) achieves >95% purity .
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Cyclization | NaH, THF | THF | 0°C → RT | 67% |
| Esterification | CH₃OH, H⁺ | CH₂Cl₂ | Reflux | 70–85% |
Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved for structurally similar benzothiophene derivatives?
Answer:
Discrepancies in NMR or IR data often arise from substituent electronic effects or crystal packing. For example:
- NMR Shifts: The 5,6-dimethoxy groups deshield adjacent protons, causing upfield/downfield shifts compared to non-methoxy analogs. Cross-validate with computed spectra (DFT calculations) to resolve ambiguities .
- IR Absorptions: The ester carbonyl (C=O) stretch at ~1700 cm⁻¹ may vary by ±10 cm⁻¹ depending on hydrogen bonding in the solid state, as seen in X-ray structures of related compounds .
Methodology for Resolution:
- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations to confirm regiochemistry .
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks (e.g., O—H⋯O interactions in crystal lattices) .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- HPLC: Quantifies purity (>97%) using C18 columns and UV detection at 254 nm .
- 1H/13C NMR: Assigns methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) groups .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 267.05 for C₁₂H₁₂O₄S) .
Table 2: Key Spectral Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 3.85 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 7.25–7.45 (aromatic H) |
| IR | 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |
Advanced: How does the electronic effect of 5,6-dimethoxy groups influence reactivity in cross-coupling reactions?
Answer:
The electron-donating methoxy groups activate the benzothiophene core toward electrophilic substitution but deactivate it toward nucleophilic attacks. For example:
- Suzuki Coupling: The 2-carboxylate directs coupling to the 3-position, with Pd(PPh₃)₄ achieving >60% yield in DMF/H₂O .
- Limitations: Steric hindrance from the 5,6-dimethoxy groups reduces yields in Buchwald-Hartwig aminations .
Methodology for Mechanistic Studies:
- DFT Calculations: Predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Kinetic Monitoring: HPLC tracks intermediate formation under varying Pd catalyst loads .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Temperature: Store at −20°C in amber vials to avoid photodegradation.
- Humidity: Use desiccants (silica gel) to prevent ester hydrolysis, as moisture reduces stability by >50% over 6 months .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes) by modifying the 5,6-dimethoxy or carboxylate groups .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values from in vitro assays .
Table 3: Example QSAR Parameters
| Derivative | σ (5-OCH₃) | σ (6-OCH₃) | IC₅₀ (µM) |
|---|---|---|---|
| Parent | −0.27 | −0.27 | 12.5 |
| 5-NO₂ | +0.78 | −0.27 | 3.2 |
Basic: What solvents are suitable for recrystallization, and how does choice impact crystal morphology?
Answer:
- Ethanol/Water (1:1): Yields needle-like crystals with high purity (>99%) .
- Dichloromethane/Hexane: Produces block-shaped crystals but may retain solvent impurities .
Key Consideration: Slow cooling (1°C/min) minimizes defects, as demonstrated in X-ray diffraction studies .
Advanced: What strategies mitigate low yields in large-scale syntheses?
Answer:
- Flow Chemistry: Continuous reactors reduce batch variability (e.g., 85% yield at 10 g scale vs. 67% in batch) .
- Catalyst Recycling: Immobilized Pd nanoparticles enable 5 reaction cycles with <5% yield drop .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
